molecular formula C18H19N3 B12906535 4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole CAS No. 113258-23-4

4-(Butan-2-yl)-3,5-diphenyl-4H-1,2,4-triazole

Cat. No.: B12906535
CAS No.: 113258-23-4
M. Wt: 277.4 g/mol
InChI Key: BMXUCDFVSYXLGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a sec-butyl group and two phenyl groups attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole typically involves multi-step organic reactions. One common method is the cyclization of appropriate hydrazine derivatives with suitable nitriles or amidines under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of 4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the triazole ring into different reduced forms, depending on the reagents used.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the triazole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl groups may enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-(sec-Butyl)-3,5-diphenyl-1H-1,2,4-triazole: Similar structure but different tautomeric form.

    4-(tert-Butyl)-3,5-diphenyl-4H-1,2,4-triazole: Similar structure with a tert-butyl group instead of a sec-butyl group.

    4-(sec-Butyl)-3,5-diphenyl-1,2,4-triazole-5-thiol: Contains a thiol group, offering different reactivity.

Uniqueness

4-(sec-Butyl)-3,5-diphenyl-4H-1,2,4-triazole is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Its sec-butyl group provides steric hindrance, influencing its reactivity and interactions with other molecules. The presence of two phenyl groups enhances its stability and potential for various applications.

Properties

CAS No.

113258-23-4

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

4-butan-2-yl-3,5-diphenyl-1,2,4-triazole

InChI

InChI=1S/C18H19N3/c1-3-14(2)21-17(15-10-6-4-7-11-15)19-20-18(21)16-12-8-5-9-13-16/h4-14H,3H2,1-2H3

InChI Key

BMXUCDFVSYXLGD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=NN=C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.